1-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-(piperidin-1-yl)ethane-1,2-dione
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Overview
Description
The compound “1-[1-(2-Morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-piperidin-1-ylethane-1,2-dione” is an organic compound with the molecular formula C20H23N3O5 and a molecular weight of 385.41372 . It is also known by its CAS number 870084-22-3 .
Molecular Structure Analysis
The molecular structure of this compound consists of an indole ring attached to a morpholine ring via an ethane-1,2-dione group . The indole ring is a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The morpholine ring is a six-membered ring with four carbon atoms and one oxygen and one nitrogen atom .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight (385.41372), molecular formula (C20H23N3O5), and its structure . Other properties such as boiling point, melting point, and density are not specified in the search results .Scientific Research Applications
Efficient Synthesis and Chemical Properties
- The synthesis of spiroheterocycles incorporating useful groups like pyridyl and morpholinyl demonstrates an efficient method for preparing compounds with potential in drug discovery and materials science. These compounds exhibit high yields and advantages like simple handling and broad substrate range, indicating their utility in synthetic chemistry and pharmaceutical research (Gao et al., 2017).
Reactivity and Ring Opening Reactions
- Studies on the reactivity of certain diones with cyclic secondary amines, including morpholine and piperidine, have contributed to understanding the ring-opening reactions and the formation of complex structures. This research is relevant for the synthesis of novel organic compounds with potential applications in medicinal chemistry and material science (Šafár̆ et al., 2000).
Inhibitory Effects and Potential Therapeutic Applications
- Isatin Mannich bases incorporating morpholinyl and piperidinyl moieties have shown impressive inhibitory profiles against enzymes like carbonic anhydrases and cholinesterases. These findings suggest their potential as candidate compounds for developing new therapeutics, especially cholinesterase inhibitors, which could have applications in treating diseases like Alzheimer's (Ozmen Ozgun et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of cellular targets.
Mode of Action
Indole derivatives are known to possess various biological activities, suggesting that this compound may interact with its targets in a way that modulates these activities .
Biochemical Pathways
Indole derivatives are known to possess a broad spectrum of biological activities, indicating that this compound could potentially influence multiple biochemical pathways .
Result of Action
Given the diverse biological activities of indole derivatives, this compound could potentially have a wide range of effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
It is known that indole derivatives, which this compound is a part of, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with a variety of enzymes, proteins, and other biomolecules .
Cellular Effects
Given the broad spectrum of biological activities associated with indole derivatives, it is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives are known to bind with high affinity to multiple receptors, suggesting that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
There is currently no specific information available on the temporal effects of 1-[1-(2-Morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-piperidin-1-ylethane-1,2-dione in laboratory settings .
Dosage Effects in Animal Models
The effects of different dosages of 1-[1-(2-Morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-piperidin-1-ylethane-1,2-dione in animal models have not been studied .
Transport and Distribution
The transport and distribution of 1-[1-(2-Morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-piperidin-1-ylethane-1,2-dione within cells and tissues have not been studied .
Properties
IUPAC Name |
1-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-piperidin-1-ylethane-1,2-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c25-19(22-10-12-28-13-11-22)15-24-14-17(16-6-2-3-7-18(16)24)20(26)21(27)23-8-4-1-5-9-23/h2-3,6-7,14H,1,4-5,8-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZASHPJBRAOPDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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